5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-2-phenyl-1,3-dioxane-4,6-dione
Overview
Description
5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound with the molecular formula C21H13BrO5 and a molecular weight of 425.23 g/mol . This compound features a furan ring substituted with a bromophenyl group and a dioxane-dione moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-2-phenyl-1,3-dioxane-4,6-dione typically involves the reaction of 3-bromophenylfuran with a dioxane-dione derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-2-phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-2-phenyl-1,3-dioxane-4,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furoic acid: A simpler furan derivative with a bromine substituent.
5-(hydroxy-, chloro-, bromomethyl)furan-2-enones: Compounds with similar furan structures but different substituents
Uniqueness
5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is unique due to its combination of a bromophenyl group and a dioxane-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO5/c22-15-8-4-7-14(11-15)18-10-9-16(25-18)12-17-19(23)26-21(27-20(17)24)13-5-2-1-3-6-13/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYWRDMNWMLGTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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